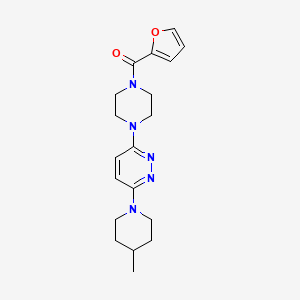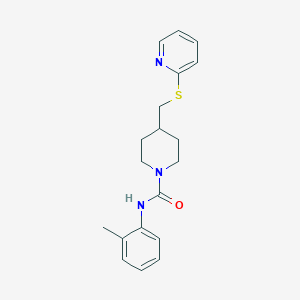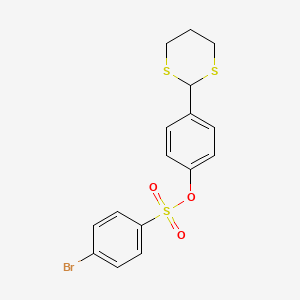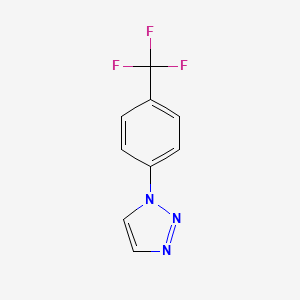
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a morpholino group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, indole, and morpholino groups would significantly influence the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, indole, and morpholino groups could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis of Dichlorobenzonitriles
Dichlorobenzonitriles (DCBNs) serve as essential organic intermediates in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials . The ammoxidation of dichlorotoluenes (DCTs) is an industrially significant process for DCBN production. Notably, 2,4-dichlorobenzonitrile can be directly synthesized by ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene .
Antibacterial and Antifungal Agents
2,4-Dichlorobenzyl chloride derivatives have been explored for their antibacterial and antifungal properties. These compounds are present in some antiseptic lozenges and exhibit in vitro antiviral action . Further research into their efficacy against specific bacterial strains could provide valuable insights.
Catalytic Gas-Phase Ammoxidation
The synthesis of 2,5-dichlorobenzonitrile via catalytic gas-phase ammoxidation represents an innovative approach. By chloromethylating p-dichlorobenzene first and subsequently ammoxidizing the resulting 2,5-dichlorobenzyl chloride, researchers achieved a total yield of 67% . This method offers a simple and economical route for preparing multi-chlorobenzonitriles.
1,2,4-Triazolium Derivatives
Starting from commercially available 1H-1,2,4-triazole, 2,4-dichlorobenzyl chloride has been used to synthesize novel 1,2,4-triazolium derivatives. These derivatives were evaluated for their antibacterial and antifungal activities . Further investigations could explore their potential in drug development.
Mécanisme D'action
Target of Action
It’s worth noting that dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to exert its antiseptic effects through denaturation of external proteins and rearrangement of the tertiary structure proteins . Its local anesthetic action is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
Dichlorobenzyl alcohol, a related compound, has been found to deactivate respiratory syncytial virus and sars-cov .
Result of Action
Dichlorobenzyl alcohol, a structurally similar compound, is known to kill bacteria and viruses associated with mouth and throat infections .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4S/c22-16-6-5-15(18(23)11-16)14-30(27,28)20-12-25(19-4-2-1-3-17(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZAUZLZJCJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)

![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
